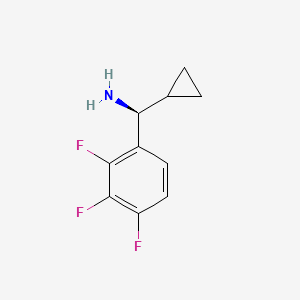
(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine is a chemical compound with the molecular formula C10H10F3N and a molecular weight of 201.19 g/mol . It is characterized by the presence of a cyclopropyl group attached to a trifluorophenyl ring, which is further connected to a methylamine group. This compound is primarily used in research and development within the pharmaceutical industry .
準備方法
The synthesis of (1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine involves several steps, typically starting with the preparation of the cyclopropyl and trifluorophenyl intermediates. These intermediates are then subjected to a series of reactions to form the final product. The specific synthetic routes and reaction conditions can vary, but common methods include:
Trifluoromethylation: The trifluorophenyl group is typically introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial production methods for this compound are similar but often involve optimization for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of (1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The cyclopropyl and trifluorophenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The methylamine group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .
類似化合物との比較
(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine can be compared with other similar compounds, such as:
Cyclopropyl(phenyl)methylamine: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
Cyclopropyl(2,4-difluorophenyl)methylamine: Contains fewer fluorine atoms, which can affect its reactivity and binding affinity.
Cyclopropyl(2,3,4-trifluorophenyl)ethylamine: Has an ethyl group instead of a methyl group, leading to variations in its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C10H10F3N |
|---|---|
分子量 |
201.19 g/mol |
IUPAC名 |
(S)-cyclopropyl-(2,3,4-trifluorophenyl)methanamine |
InChI |
InChI=1S/C10H10F3N/c11-7-4-3-6(8(12)9(7)13)10(14)5-1-2-5/h3-5,10H,1-2,14H2/t10-/m0/s1 |
InChIキー |
WZIMAMXBNZIPPH-JTQLQIEISA-N |
異性体SMILES |
C1CC1[C@@H](C2=C(C(=C(C=C2)F)F)F)N |
正規SMILES |
C1CC1C(C2=C(C(=C(C=C2)F)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-methylbutan-2-yl)-6-fluoro-1H-indol-5-yl)cyclopropanecarboxamide](/img/structure/B13036786.png)
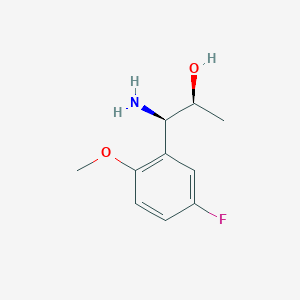

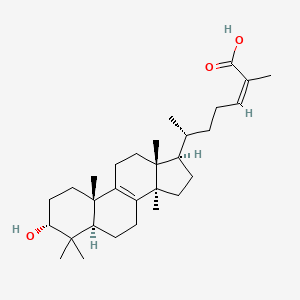
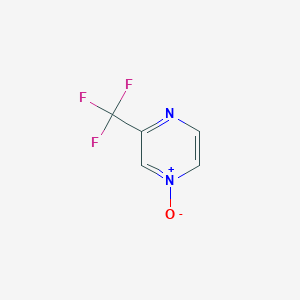
![(R)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol fumarate](/img/structure/B13036801.png)

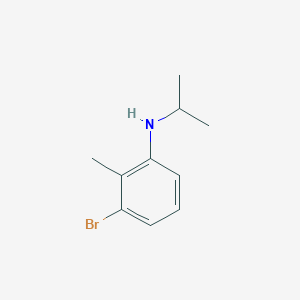
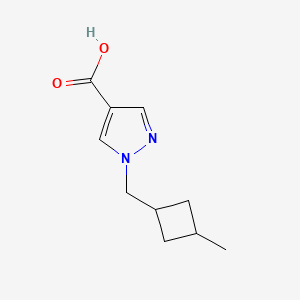
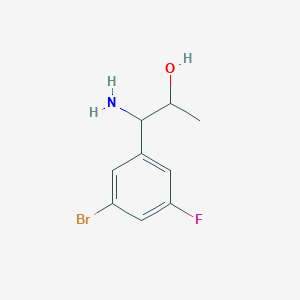
![3-(7H-Pyrrolo[2,3-b]pyridin-7-yl)propan-1-amine](/img/structure/B13036833.png)

